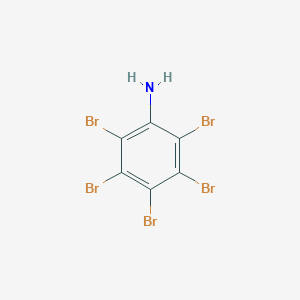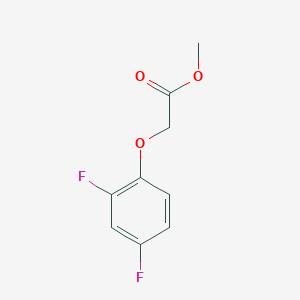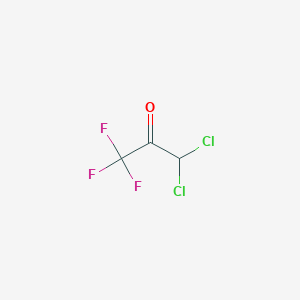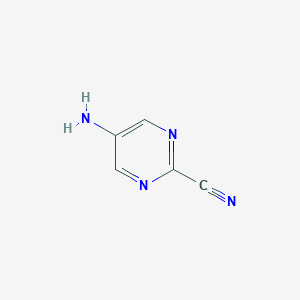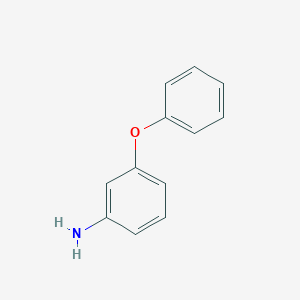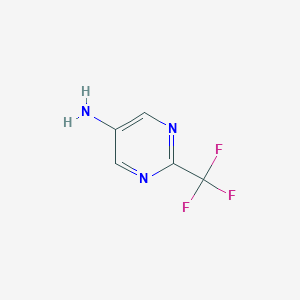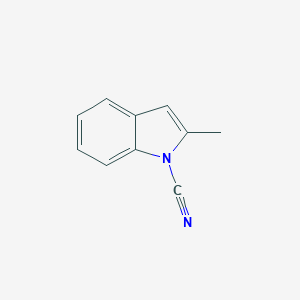
2-Methyl-1H-indole-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H-indole-1-carbonitrile is a chemical compound that belongs to the indole family. It is a heterocyclic compound that contains a nitrogen atom in its ring structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-Methyl-1H-indole-1-carbonitrile is not fully understood. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that it acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
2-Methyl-1H-indole-1-carbonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Methyl-1H-indole-1-carbonitrile in lab experiments is its high yield and purity. It is also relatively easy to synthesize. Another advantage is its potential applications in various fields of scientific research. However, one of the limitations is its potential toxicity. It has been found to be toxic to some cells at high concentrations. Therefore, caution should be taken when using this compound in lab experiments.
Future Directions
There are many future directions for the study of 2-Methyl-1H-indole-1-carbonitrile. One direction is to further investigate its anti-inflammatory and anti-cancer properties. Another direction is to explore its potential use as a fluorescent probe in biological imaging. It would also be interesting to study its potential applications in other fields such as materials science and organic synthesis. Additionally, further studies are needed to determine its toxicity and safety profile in humans.
Conclusion
In conclusion, 2-Methyl-1H-indole-1-carbonitrile is a promising compound that has potential applications in various fields of scientific research. Its synthesis method is relatively easy, and it has been found to have anti-inflammatory and anti-cancer properties. However, caution should be taken when using this compound in lab experiments due to its potential toxicity. There are many future directions for the study of 2-Methyl-1H-indole-1-carbonitrile, and further research is needed to fully understand its mechanisms of action and potential applications.
Synthesis Methods
The synthesis of 2-Methyl-1H-indole-1-carbonitrile can be achieved through various methods. One of the most commonly used methods is the reaction of 2-methylindole with cyanogen bromide in the presence of a base. This method yields 2-Methyl-1H-indole-1-carbonitrile with a high yield and purity. Another method involves the reaction of 2-methylindole with potassium cyanide in the presence of a catalyst. This method also yields 2-Methyl-1H-indole-1-carbonitrile with a high yield and purity.
Scientific Research Applications
2-Methyl-1H-indole-1-carbonitrile has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as a fluorescent probe in biological imaging. 2-Methyl-1H-indole-1-carbonitrile has been used to label proteins and DNA in live cells for imaging purposes.
properties
CAS RN |
140934-55-0 |
|---|---|
Product Name |
2-Methyl-1H-indole-1-carbonitrile |
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-methylindole-1-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11/h2-6H,1H3 |
InChI Key |
XIHUHWDRENBYOP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N1C#N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1C#N |
synonyms |
1H-Indole-1-carbonitrile,2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



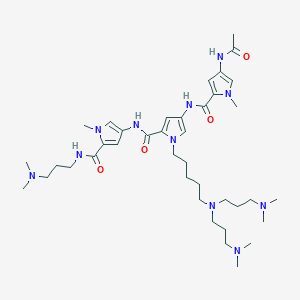
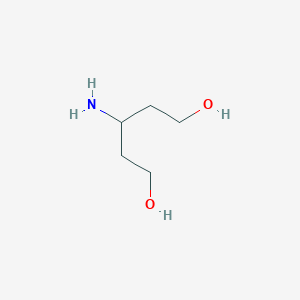
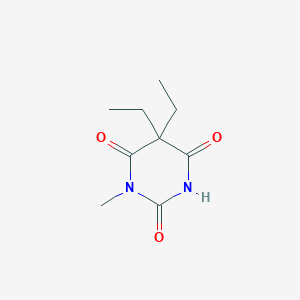
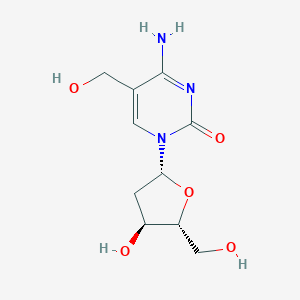
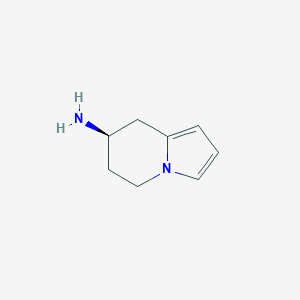
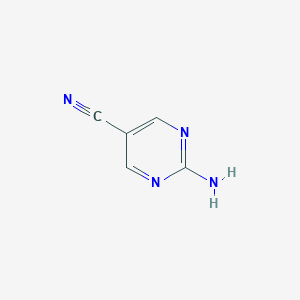
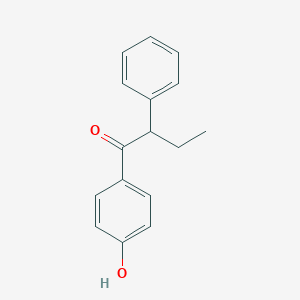
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
